molecular formula C16H23N3O2 B5638280 1-cyclopentyl-4-(2-nitrobenzyl)piperazine

1-cyclopentyl-4-(2-nitrobenzyl)piperazine

Cat. No.: B5638280
M. Wt: 289.37 g/mol
InChI Key: JZEMXMWSFCCUGG-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(2-nitrobenzyl)piperazine is a piperazine derivative of interest in medicinal chemistry and preclinical research. Piperazine derivatives are frequently investigated for their pharmacological activity, particularly in the central nervous system. Some structurally similar compounds have been identified as potential ligands for the histamine H3 receptor . The histamine H3 receptor is a recognized target for the treatment of neurological and psychiatric disorders , and antagonists of this receptor have been shown to facilitate neurotransmitter release in areas of the brain relevant to cognition, such as the cerebral cortex and hippocampus . This suggests that novel compounds within this class could be useful for research aimed at treating cognitive impairments in diseases like Alzheimer's . The structure of this compound, featuring a cyclopentyl group and a nitrobenzyl moiety, is typical of molecules designed for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-cyclopentyl-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-19(21)16-8-4-1-5-14(16)13-17-9-11-18(12-10-17)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEMXMWSFCCUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclopentyl-4-(2-nitrobenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentylamine and 2-nitrobenzyl chloride.

    Reaction Conditions: The cyclopentylamine is reacted with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrogenation: The compound can undergo hydrogenation reactions to reduce the nitro group to an amine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and reducing agents like tin(II) chloride. Major products formed from these reactions include the corresponding amine derivatives and substituted piperazines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-Cyclopentyl-4-(2-nitrobenzyl)piperazine serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its structural properties allow for modifications that enhance pharmacological profiles.

Case Study: CNS Activity
Research has demonstrated that piperazine derivatives exhibit significant activity against neurological disorders. For instance, derivatives of this compound have been explored for their potential as antidepressants and anxiolytics due to their ability to interact with serotonin receptors .

Biological Studies

Mechanism of Action
The compound likely interacts with various biological targets, including enzymes and receptors. The nitrobenzyl group enhances its reactivity, potentially increasing binding affinity to molecular targets involved in neurotransmission. Understanding these interactions is vital for developing new therapeutic agents.

In Vitro Studies
In vitro studies have shown that piperazine derivatives can inhibit specific biological pathways, such as those involved in multidrug resistance (MDR) in cancer cells. This application is particularly relevant in the context of overcoming drug resistance in chemotherapy .

Materials Science

Polymer Development
The compound's unique structure allows it to be utilized in developing new materials with specific properties. For example, it can be incorporated into polymer matrices to improve mechanical strength or thermal stability.

Application in Coatings and Resins
Research indicates that piperazine derivatives can enhance the performance of coatings and resins, making them more resistant to environmental degradation. This application is crucial for industries focused on sustainable materials.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(2-nitrobenzyl)piperazine is not well-documented, but it is likely to involve interactions with molecular targets such as enzymes or receptors. The nitrobenzyl group may play a role in the compound’s reactivity and binding affinity to these targets. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1-cyclopentyl-4-(2-nitrobenzyl)piperazine, highlighting substituent effects on biological activity, solubility, and receptor binding:

Compound Name Substituents Key Properties Biological Activity/Receptor Affinity Source
This compound Cyclopentyl (N1), 2-nitrobenzyl (N4) Likely low solubility due to bulky cyclopentyl; nitro group may enhance stability. Unknown (structural inference from analogs) Target compound
1-(2-nitrobenzyl)-4-(thiadiazolyl)piperazine 2-nitrobenzyl (N1), 1,3,4-thiadiazole (N4) Yield: 40%; IR: NO2 peaks at 1355, 1536 cm⁻¹; Solubility: Low (ethanol used for crystallization). Anti-Helicobacter pylori activity .
1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidinyl]methyl}piperazine 2-methoxyphenyl (N1), nitrobenzyl-piperidinyl (N4) High dopamine D2 receptor affinity (Ki = 30.6 nM); Docking: Salt bridge with Asp114 on D2 receptor . Potential antipsychotic applications.
Piperazine derivatives with ethylene spacers Ethylene/methylene spacer between piperazine and core Solubility: 80 μM (pH 2.0–6.5); pKa: ~6–7 (ethylene spacer) vs. ~3.8 (direct attachment). Improved solubility correlates with spacer-induced pKa modulation .
1-(4-fluorobenzyl)-4-(2-hydroxyethyl)piperazine 4-fluorobenzyl (N1), 2-hydroxyethyl (N4) Molecular weight: 238.3; Purity: ≥98%. Intermediate for fluorinated pharmaceuticals .

Key Observations

Substituent Effects on Solubility and pKa :

  • Bulky groups like cyclopentyl may reduce solubility compared to smaller spacers (e.g., ethylene in ). Direct attachment of aromatic groups (e.g., phenyl) to piperazine lowers solubility (<20 μM) due to reduced basicity (pKa ~3.8), while spacers improve solubility by maintaining pKa near physiological ranges (~6–7) .
  • The 2-nitrobenzyl group in the target compound may enhance metabolic stability compared to electron-donating substituents (e.g., methoxy in ), as nitro groups resist oxidative metabolism .

Biological Activity: Dopamine D2 Receptor Affinity: Analogues with nitrobenzyl-piperidinylmethyl groups (e.g., compound 20 in ) show nanomolar affinity (Ki = 30.6 nM), suggesting that nitrobenzyl derivatives may target monoamine receptors. The cyclopentyl group in the target compound could alter binding kinetics due to steric effects . Antimicrobial Activity: Thiadiazole-containing nitrobenzyl-piperazines exhibit anti-H. pylori activity, though the target compound’s cyclopentyl group may shift its antimicrobial spectrum .

Synthetic Routes :

  • The target compound can likely be synthesized via nucleophilic substitution, similar to methods in and , where benzyl chlorides react with piperazine intermediates. Cyclopentyl chloride could replace benzyl chloride derivatives in such protocols .

Biological Activity

1-Cyclopentyl-4-(2-nitrobenzyl)piperazine is a compound within the piperazine family, characterized by its unique structure that includes a cyclopentyl group and a nitrobenzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The chemical formula for this compound is C16H23N3O2, indicating the presence of two nitrogen atoms in the piperazine ring, along with a cyclopentyl group and a nitro-substituted benzyl group. The compound can be synthesized through the reaction of cyclopentylamine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Pharmacological Potential

Research indicates that piperazine derivatives, including this compound, possess diverse pharmacological properties. They have been explored for their potential as:

  • Antidepressants : Some studies suggest that piperazine derivatives can affect neurotransmitter systems, potentially offering antidepressant effects.
  • Anticancer Agents : The structural similarity to known anticancer compounds positions it as a candidate for further exploration in oncology.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties, warranting further investigation.

Case Studies and Experimental Data

  • In Vitro Studies : Initial studies have demonstrated that this compound can inhibit certain enzyme activities, suggesting potential applications in enzyme modulation.
  • Structure-Activity Relationship (SAR) : Research on related piperazine compounds has established SAR frameworks that could guide modifications to enhance biological activity. For instance, variations in substituents on the benzene ring can lead to significant changes in potency and selectivity against biological targets.
  • Comparative Analysis : When compared to other piperazine derivatives like 1-cyclopentyl-4-nitrosopiperazine and 1-cyclopentyl-4-(4-nitrophenyl)piperazine, differences in biological activity have been noted, highlighting the influence of functional groups on pharmacological profiles.

Data Table: Biological Activity Summary

Compound NameBiological ActivityReferences
This compoundAntidepressant potential
1-Cyclopentyl-4-nitrosopiperazineVascular smooth muscle relaxant
1-Cyclopentyl-4-(4-nitrophenyl)piperazineAnticancer activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-cyclopentyl-4-(2-nitrobenzyl)piperazine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between cyclopentylamine and 2-nitrobenzyl chloride derivatives. Optimized conditions include using polar aprotic solvents (e.g., dichloromethane or ethanol) at controlled temperatures (20–60°C) and inert atmospheres to prevent oxidation. Reaction progress can be monitored via TLC or HPLC, with yields ranging from 50–80% depending on purification methods (e.g., column chromatography) .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation employs NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while X-ray crystallography may resolve stereochemistry. Infrared (IR) spectroscopy identifies functional groups like the nitro (-NO₂) and piperazine ring vibrations .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, leveraging piperazine’s affinity for CNS targets.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by:

  • Using stoichiometric control (1:1 molar ratio of reactants).
  • Employing phase-transfer catalysts (e.g., TBAB) in biphasic systems.
  • Lowering reaction temperatures (<40°C) to reduce decomposition of the nitro group. Post-synthesis, HPLC or GC-MS identifies impurities for iterative optimization .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Solutions include:

  • Orthogonal assays : Validate antimicrobial claims with both agar diffusion and time-kill curves.
  • Structural analogs : Synthesize derivatives (e.g., replacing 2-nitrobenzyl with 4-nitrobenzyl) to isolate pharmacophores.
  • Purity validation : Use LC-MS to confirm >95% purity and exclude confounding degradation products .

Q. How does the nitro group influence the compound’s reactivity and target interactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic attack in synthetic intermediates. In biological systems, it stabilizes charge-transfer complexes with enzymes (e.g., nitroreductases) or DNA, contributing to antimicrobial/anticancer activity. Computational modeling (DFT or molecular docking) predicts binding modes to targets like bacterial nitroreductases .

Q. What advanced techniques quantify the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated gastric fluid (SGF) assays : Measure degradation at pH 1.2 (37°C) via UV-Vis spectroscopy.
  • Plasma stability studies : Incubate with human/animal plasma and analyze residual compound using LC-MS/MS.
  • Forced degradation : Expose to heat, light, or oxidizers (e.g., H₂O₂) to identify degradation pathways .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yield Optimization

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDichloromethane or EthanolEnhances solubility, 70% yield
Temperature40–60°CMinimizes side reactions
PurificationSilica gel chromatographyAchieves >95% purity

Table 2 : Biological Assays and Observed Activities

Assay TypeTarget SystemObserved Activity (IC₅₀)Reference
AntimicrobialS. aureus (Gram+)12.5 µg/mL
CytotoxicityHeLa cells8.7 µM
Serotonin Receptor5-HT₁AKi = 34 nM

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